

Amaranthin Lectin: A Tool for Investigating Cell Adhesion and Apoptosis

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Compound of Interest

Compound Name: *Amaranthin*

Cat. No.: *B1234804*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranthin, a lectin isolated from the seeds of *Amaranthus* species, has emerged as a valuable tool in cellular biology, particularly in the study of cell adhesion and apoptosis. This homodimeric protein, with a molecular weight of approximately 66 kDa, exhibits a specific binding affinity for T-antigen (Gal β 1-3GalNAc) and related glycostructures commonly found on the surface of cancer cells.[1][2] This binding specificity allows **Amaranthin** to modulate crucial cellular processes, making it a subject of interest for cancer research and drug development. These application notes provide an overview of **Amaranthin** lectin's functions and detailed protocols for its use in studying cell adhesion and apoptosis.

Properties of Amaranthin Lectin

Amaranthin is a non-toxic lectin that does not require metal ions for its activity.[3] It is a stable protein that can be isolated from various *Amaranthus* species, including *Amaranthus caudatus* and *Amaranthus hypochondriacus*. [3][4] The lectin's ability to recognize and bind to specific carbohydrate moieties on the cell surface is the foundation of its biological activities.[3][4]

Application in Cell Adhesion Studies

Cell adhesion is a fundamental process involved in tissue formation, immune response, and cancer metastasis. **Amaranthin** lectin has been shown to inhibit the adhesion of cancer cells in a dose-dependent manner, suggesting its potential to interfere with metastatic processes. The mechanism likely involves the binding of **Amaranthin** to cell surface glycoproteins and glycolipids that mediate cell-cell and cell-extracellular matrix interactions.

Quantitative Data: Inhibition of Cancer Cell Proliferation by *Amaranthus* Lectins

The following table summarizes the cytotoxic effects of **Amaranthin** lectins on various cancer cell lines, providing an indication of effective concentration ranges for cellular assays.

Lectin Source	Cell Line	Assay	IC50 Value	Reference
Amaranthus caudatus	UMR106 (Rat Osteosarcoma)	Proliferation	0.08 mg/mL	
Amaranthus mantegazzianus	UMR106 (Rat Osteosarcoma)	Proliferation	0.1 mg/mL	
Amaranthus Protein Isolate	HT-29 (Human Colon Cancer)	Proliferation	1.35 ± 0.12 mg/mL	
Digested Amaranthus Peptides	HT-29 (Human Colon Cancer)	Proliferation	0.30 ± 0.07 mg/mL	
Amaranthus hybridus Seed Extract	Ehrlich's Ascites Carcinoma (EAC)	Growth Inhibition	~100 µg/mL (45% inhibition)	[4]
Amaranthus lividus Stem Extract	Ehrlich's Ascites Carcinoma (EAC)	Growth Inhibition	~100 µg/mL (43% inhibition)	[4]

Experimental Protocol: Cancer Cell Adhesion Assay (Crystal Violet Method)

This protocol describes a method to quantify the inhibition of cancer cell adhesion by **Amaranthin** lectin using crystal violet staining.

Materials:

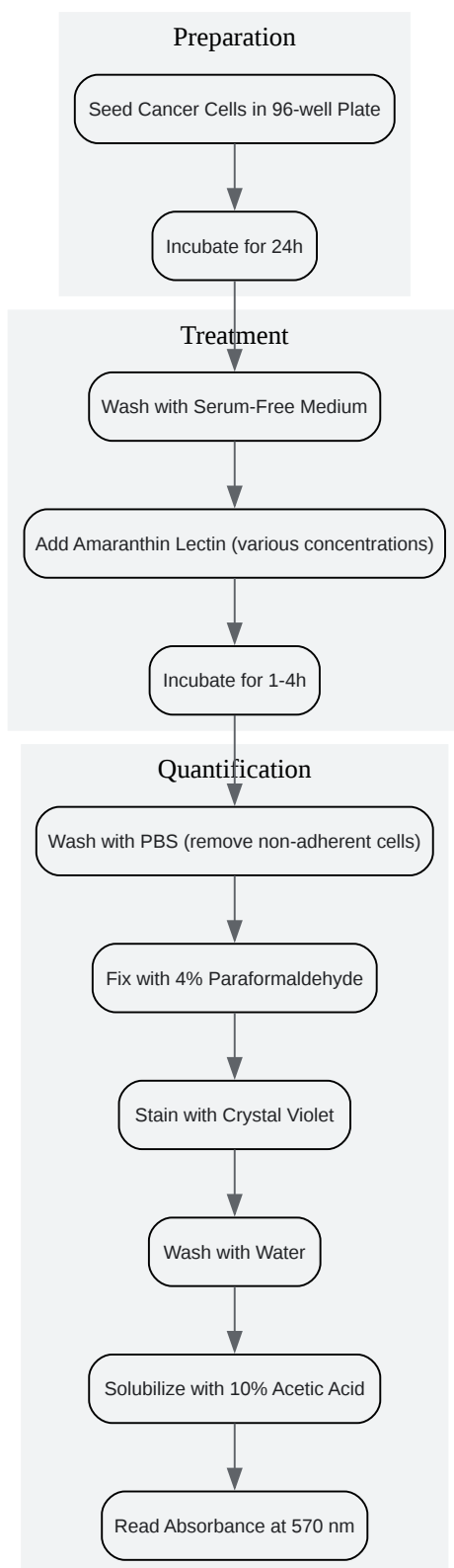
- **Amaranthin** lectin solution (sterile, various concentrations)
- Cancer cell line of interest (e.g., HT-29, UMR106)
- Complete cell culture medium
- Serum-free cell culture medium
- 96-well flat-bottom tissue culture plates
- Phosphate-Buffered Saline (PBS), sterile
- Fixing solution: 4% paraformaldehyde in PBS
- Staining solution: 0.5% (w/v) crystal violet in 20% methanol
- Solubilization solution: 10% acetic acid
- Plate reader (570 nm)

Procedure:

- Cell Seeding:
 - Harvest and resuspend cancer cells in complete medium to a concentration of 1×10^5 cells/mL.
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to adhere.
- Lectin Treatment:
 - After 24 hours, gently wash the wells twice with 200 μ L of serum-free medium.

- Prepare various concentrations of **Amaranthin** lectin in serum-free medium. Based on the IC50 values for cytotoxicity, a starting range of 10-200 µg/mL is recommended. Include a vehicle control (serum-free medium without lectin).
- Add 100 µL of the **Amaranthin** lectin solutions or control to the respective wells.
- Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
- Removal of Non-Adherent Cells:
 - Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
- Fixation and Staining:
 - Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature to fix the adherent cells.
 - Wash the wells twice with PBS.
 - Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
 - Gently wash the wells with distilled water until the water runs clear.
- Quantification:
 - Air dry the plate completely.
 - Add 100 µL of 10% acetic acid to each well to solubilize the stain.
 - Incubate on a shaker for 15 minutes at room temperature.
 - Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Experimental Workflow for Cell Adhesion Assay



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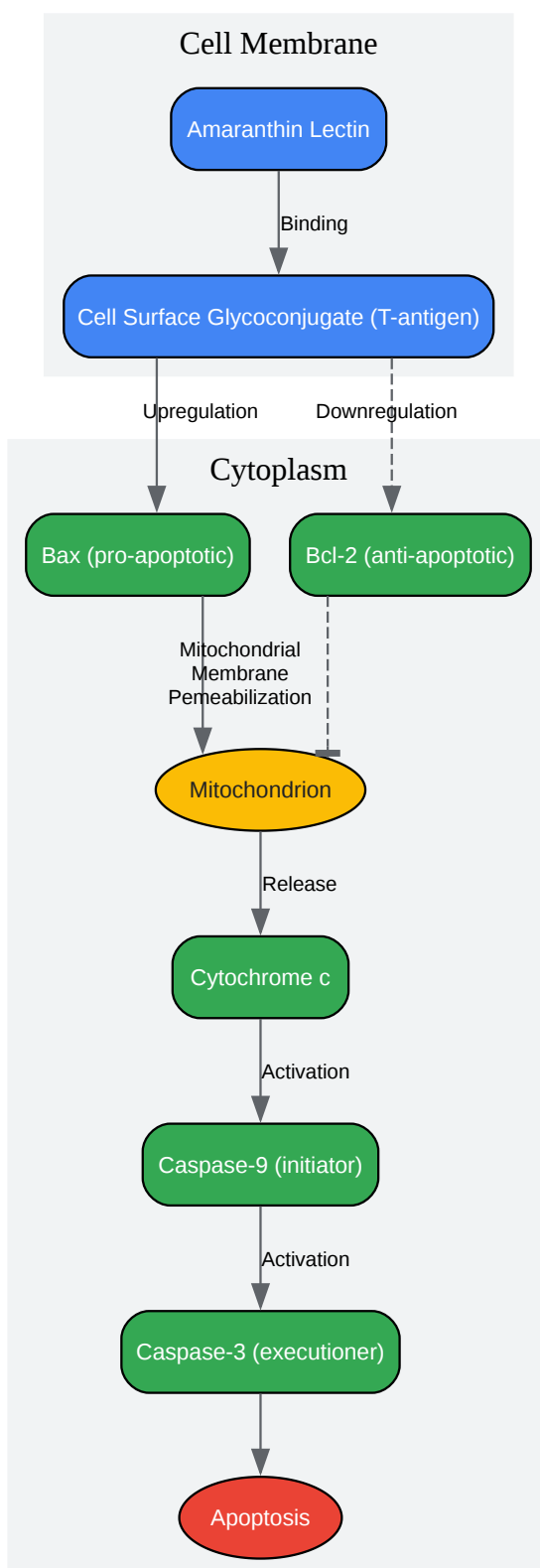
Caption: Workflow for the **Amaranthin** lectin-mediated cell adhesion inhibition assay.

Application in Apoptosis Studies

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. **Amaranthin** lectin has been demonstrated to induce apoptosis in various cancer cell lines.^[4] The proposed mechanism involves the binding of the lectin to specific glycans on the cell surface, which triggers an intracellular signaling cascade leading to programmed cell death.

Amaranthin-Induced Apoptosis Signaling Pathway

The apoptotic pathway induced by **Amaranthin** lectin is believed to be primarily mediated through the intrinsic or mitochondrial pathway. The binding of **Amaranthin** to cell surface glycoconjugates initiates a signaling cascade that leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.



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Caption: Proposed signaling pathway of **Amaranthin** lectin-induced apoptosis.

Experimental Protocols for Detecting Apoptosis

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- **Amaranthin** lectin
- Cancer cell line of interest
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed cells in a 6-well plate and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **Amaranthin** lectin (e.g., 50-200 µg/mL) for a specified time (e.g., 24-48 hours). Include an untreated control.
- Cell Harvesting:
 - Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Wash the cells twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
 - Transfer 100 µL of the cell suspension to a flow cytometry tube.

- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples by flow cytometry within one hour of staining.
 - Viable cells: Annexin V-negative, PI-negative.
 - Early apoptotic cells: Annexin V-positive, PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
 - Necrotic cells: Annexin V-negative, PI-positive.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

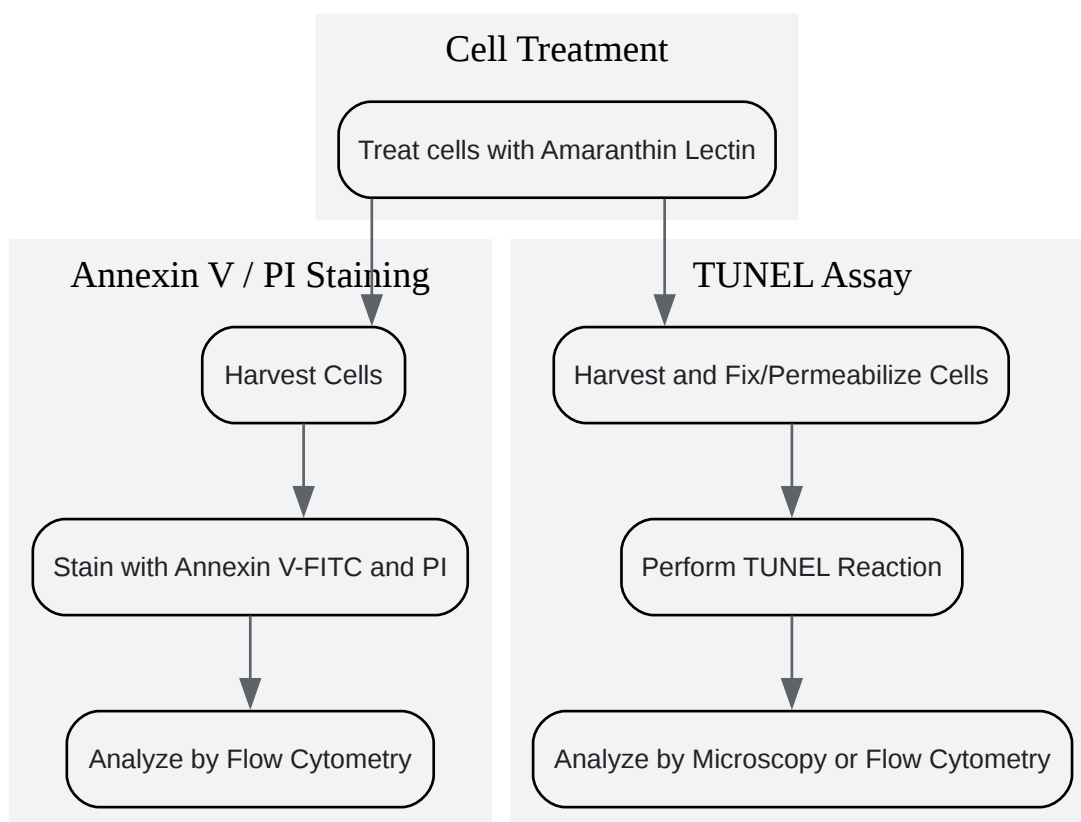
- **Amaranthin** lectin
- Cancer cell line of interest
- TUNEL Assay Kit (containing TdT enzyme, labeled dUTP, and reaction buffer)
- Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100 in sodium citrate)
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Treatment and Fixation:
 - Treat cells with **Amaranthin** lectin as described for the Annexin V assay.

- Harvest and wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
- TUNEL Reaction:
 - Wash the cells with PBS.
 - Resuspend the cells in the TUNEL reaction mixture (TdT enzyme, labeled dUTP, and reaction buffer) according to the manufacturer's instructions.
 - Incubate for 60 minutes at 37°C in the dark.
- Analysis:
 - Wash the cells with PBS.
 - Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation.

Apoptosis Detection Workflow



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Caption: General workflow for detecting apoptosis induced by **Amaranthin** lectin.

Conclusion

Amaranthin lectin serves as a potent tool for investigating the complex cellular processes of adhesion and apoptosis, particularly in the context of cancer biology. Its specific binding to cancer-associated carbohydrate antigens allows for the targeted modulation of these pathways. The provided protocols offer a framework for researchers to utilize **Amaranthin** lectin in their studies, contributing to a deeper understanding of its mechanisms of action and its potential as a therapeutic agent.

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